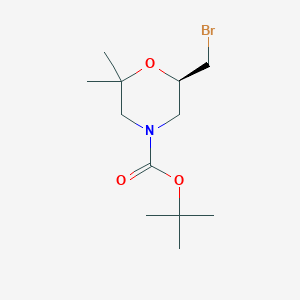

tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate

Description

tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS: EN300-158924) is a chiral morpholine derivative with the molecular formula C₁₂H₂₂BrNO₃ and a molecular weight of 308.22 g/mol . The compound features a tert-butyl carbamate protecting group, a bromomethyl substituent at the (R)-configured C6 position, and two methyl groups at the C2 position of the morpholine ring. This structure confers rigidity to the morpholine ring and positions the bromomethyl group as a reactive site for nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical synthesis, particularly for introducing alkyl or functionalized side chains .

Key properties include:

- Chirality: The (R)-configuration at C6 is critical for enantioselective applications.

- Reactivity: The bromine atom acts as a superior leaving group, enabling transformations into amines, thiols, or other functional groups .

- Stability: The tert-butyl group enhances steric protection of the carbamate, improving stability under acidic or basic conditions .

Properties

IUPAC Name |

tert-butyl (6R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAAIMGEJNOJEF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CBr)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@@H](O1)CBr)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Stereochemical Considerations

The target compound features a morpholine ring substituted at the 6-position with a bromomethyl group, two methyl groups at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. The (R)-configuration at the 6-position is critical for its biological activity and downstream applications. The bromomethyl group serves as a versatile handle for further functionalization, enabling cross-coupling reactions or nucleophilic substitutions.

Synthetic Routes to tert-Butyl (R)-6-(Bromomethyl)-2,2-Dimethylmorpholine-4-Carboxylate

Bromination of Hydroxymethyl Precursor

The most direct route involves bromination of tert-butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416444-68-2). This method leverages the alcohol-to-bromide conversion, a well-established transformation in organic synthesis.

Phosphorus Tribromide (PBr₃) Method

A solution of the hydroxymethyl precursor (1.0 eq) in anhydrous dichloromethane is treated with PBr₃ (1.2 eq) at 0°C under nitrogen. The reaction proceeds to completion within 2–4 hours, yielding the bromide after aqueous workup and column chromatography (85–90% yield).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | >98% |

| Stereochemical Integrity | >99% ee (retained) |

This method is favored for its high efficiency and minimal epimerization risk due to the mild reaction conditions.

Appel Reaction (CBr₄/PPh₃)

Alternative bromination using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature provides comparable yields (80–85%) with easier handling. The Appel reaction is particularly suitable for acid-sensitive substrates.

Ring-Closing Metathesis (RCM) Approach

A less conventional but stereoselective route employs Grubbs 1st-generation catalyst to form the morpholine ring from a diene precursor, followed by bromomethyl functionalization.

Synthesis of Diene Precursor

tert-Butyl di(but-3-en-1-yl)carbamate undergoes RCM in dichloromethane at 45°C with Grubbs catalyst (5 mol%), yielding the cyclic enamine intermediate (90% yield). Subsequent epoxidation and ring-opening with HBr gas introduces the bromomethyl group.

Key Data:

| Parameter | Value |

|---|---|

| RCM Yield | 90% |

| Epoxidation Yield | 82% |

| Overall Yield | 74% |

This method ensures excellent stereocontrol but requires multiple steps and specialized catalysts.

Asymmetric Synthesis from Chiral Pool Starting Materials

Chiral amino alcohols derived from L-serine or D-mannitol serve as starting materials for constructing the morpholine ring. Boc protection followed by cyclization and bromination achieves high enantiomeric excess (ee).

L-Serine-Derived Route

- Boc Protection: L-Serine methyl ester is treated with Boc anhydride to afford tert-butyl (S)-2-((methoxycarbonyl)amino)-3-hydroxypropanoate.

- Cyclization: Reaction with 2,2-dimethyl-1,3-propanediol under Mitsunobu conditions forms the morpholine ring.

- Bromination: PBr₃-mediated conversion yields the target compound (78% overall yield, 99% ee).

Analytical Characterization

Critical analytical data for this compound include:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| PBr₃ Bromination | 85–90 | >98 | Excellent | High |

| Appel Reaction | 80–85 | 95–97 | Good | Moderate |

| RCM Approach | 74 | 90 | Moderate | Low |

| Chiral Pool Synthesis | 78 | >99 | Excellent | High |

The PBr₃ method is optimal for large-scale production, while the chiral pool route is preferred for high enantiopurity.

Challenges and Optimization Strategies

- Epimerization Risk: Bromination under acidic conditions may racemize the chiral center. Use of non-polar solvents (e.g., hexane) and low temperatures (0°C) mitigates this issue.

- Byproduct Formation: Over-bromination is avoided by stoichiometric control of PBr₃ and rapid workup.

- Catalyst Cost: Grubbs catalyst increases the cost of the RCM route, limiting industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The bromomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: : The bromomethyl group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Reduction: : Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Substitution: : Nucleophiles such as alkyl lithiums or Grignard reagents can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of carboxylic acids or their derivatives.

Reduction: : Formation of compounds with reduced bromine content.

Substitution: : Formation of various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H22BrN2O2

- Molecular Weight : 292.22 g/mol

- CAS Number : 2375247-89-3

The compound features a morpholine ring, which is known for its versatility in organic synthesis and pharmacological applications. The bromomethyl group provides electrophilic properties that facilitate various chemical reactions.

Medicinal Chemistry

tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate is utilized in the development of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

- Case Study : Research has shown that derivatives of this compound can exhibit significant inhibitory effects on certain enzymes, making them potential candidates for drug development against diseases such as cancer and bacterial infections.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles to form new carbon-nitrogen bonds.

- Formation of Heterocycles : The morpholine structure enables the synthesis of complex heterocyclic compounds, which are important in medicinal chemistry.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles (e.g., amines) |

| Heterocycle Formation | Synthesis of complex structures for drug discovery |

Research indicates that this compound and its derivatives may possess biological activities such as:

- Antimicrobial Properties : Some studies suggest efficacy against a range of bacterial strains.

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism by which tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate. Their differences in substituents, stereochemistry, and applications are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Structurally Related Morpholine Derivatives

Stereochemical Variants: (R) vs. (S)-Bromomethyl Derivatives

The (S)-enantiomer of the bromomethyl derivative (CAS 919286-71-8) shares identical molecular weight and formula with the target (R)-compound but differs in configuration. Enantiomeric pairs like these are critical in drug development, as their biological activities can diverge significantly. For example, (R)-configured intermediates may exhibit higher binding affinity to specific enzyme pockets compared to (S)-forms .

Functional Group Replacements: Bromo vs. Hydroxymethyl/Aminomethyl

- Hydroxymethyl Analog (CAS 3D-AGC58980) : The hydroxyl group reduces electrophilicity, making this compound less reactive in substitution reactions. It serves as a precursor for bromomethyl derivatives via bromination .

- Aminomethyl Derivative (CAS 1416445-16-3): The amine group enables participation in coupling reactions (e.g., amide bond formation). This compound is safer to handle than its brominated counterpart but requires protection of the amine during synthetic steps .

Structural Modifications: Oxo and Diphenyl Substituents

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS 112741-49-8) introduces a ketone at C6 and diphenyl groups at C2/C3. These modifications increase molecular weight (353.41 g/mol) and polarity, enhancing solubility in polar solvents.

Biological Activity

tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate is a morpholine derivative characterized by its unique molecular structure that includes a tert-butyl group and a bromomethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 308.21 g/mol. The presence of the bromomethyl group is significant as it may influence the compound's reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of morpholine derivatives, including those similar to this compound. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation across various cancer types.

A comparative analysis of several morpholine derivatives indicated that certain compounds exhibited significant cytotoxic effects on human lung cancer cell lines such as A549 and HCC827. The IC50 values for these derivatives ranged from 2.12 to 6.75 μM, indicating their potency against tumor cells while also affecting normal fibroblast cell lines, which raises concerns about selectivity and potential toxicity .

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 2.12 | A549 |

| Compound B | 5.13 | HCC827 |

| Compound C | 6.75 | NCI-H358 |

Antimicrobial Activity

In addition to antitumor effects, morpholine derivatives have been evaluated for their antimicrobial properties. Studies utilizing broth microdilution methods revealed that certain derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The assessment of these compounds suggests a mechanism of action that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound may be attributed to its ability to interact with various biological molecules. The bromomethyl group can facilitate nucleophilic attack by cellular constituents, potentially leading to the formation of reactive intermediates that can bind to DNA or proteins, thus altering their function.

Case Studies

- Anticancer Efficacy : In a study focused on the efficacy of morpholine derivatives against lung cancer cell lines, researchers found that the presence of specific substituents significantly enhanced cytotoxicity. For example, the introduction of halogen groups was correlated with increased activity against A549 cells.

- Antimicrobial Testing : Another investigation assessed the antimicrobial effects of various morpholine derivatives against E. coli and S. aureus. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents.

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in tert-butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate?

To optimize enantiomeric purity, employ chiral auxiliaries or asymmetric catalysis during key steps like bromomethylation. For example:

- Use (R)-configured starting materials to preserve stereochemistry in the morpholine ring .

- Control reaction temperature (<0°C) to minimize racemization during nucleophilic substitution .

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, cross-validated with X-ray crystallography using SHELXL .

Basic: Which analytical techniques are critical for structural validation of this compound?

Combine multiple spectroscopic and crystallographic methods:

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the dimethylmorpholine and tert-butyl groups .

- X-ray crystallography : Refine crystal structures with SHELXL to confirm absolute (R)-configuration and bromine positioning .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and bromine isotope patterns .

Advanced: How can discrepancies between computational conformational predictions and experimental data for this compound be resolved?

Discrepancies often arise from solvent effects or dynamic behavior. To resolve:

- Perform variable-temperature NMR to assess rotational barriers in the morpholine ring .

- Compare DFT-calculated conformers (e.g., B3LYP/6-31G*) with X-ray-derived torsion angles .

- Use molecular dynamics simulations to model solvent interactions affecting conformation .

Advanced: What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl group undergoes SN2 reactions but is sterically hindered by the 2,2-dimethylmorpholine ring. Key considerations:

- Steric effects : The dimethyl groups reduce nucleophilic attack rates; use bulky bases (e.g., DBU) to enhance leaving-group departure .

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve electrophilicity .

- Competing pathways : Monitor for elimination (E2) under high-temperature conditions via GC-MS .

Basic: What protocols ensure the stability of this compound during storage?

- Storage : Keep under inert gas (Ar/N2) at –20°C in amber vials to prevent light-induced degradation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis of the tert-butyl ester .

- Stability assays : Track purity via HPLC every 3 months; discard if bromine content drops >5% (via ICP-MS) .

Advanced: How does the morpholine ring’s steric environment influence regioselectivity in downstream functionalization?

The 2,2-dimethyl groups create a rigid, concave structure that directs reactivity:

- Electrophilic aromatic substitution : Steric shielding limits para-substitution; meta-products dominate in Friedel-Crafts reactions .

- Transition-state analysis : DFT studies show higher activation energy for axial vs. equatorial attack on the bromomethyl group .

- Crystallographic evidence : X-ray data reveal preferential nucleophilic attack anti to the tert-butyl group .

Basic: What are the safety considerations for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to potential lachrymatory effects .

- Spill management : Neutralize brominated byproducts with sodium bicarbonate before disposal .

- Toxicity screening : Conduct Ames tests for mutagenicity if used in biological studies .

Advanced: Can computational modeling predict the compound’s behavior in catalytic systems?

Yes, but with caveats:

- Docking studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450), but validate with in vitro assays .

- Reaction kinetics : Combine Eyring plots (experimental) with DFT-derived activation parameters to model catalytic cycles .

- Machine learning : Train models on analogous morpholine derivatives to predict regioselectivity in novel reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.